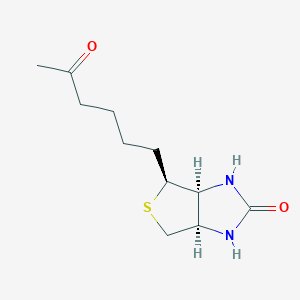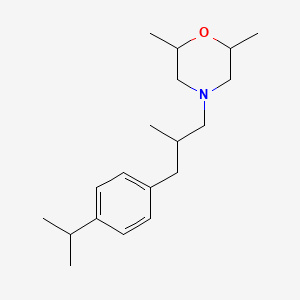![molecular formula C14H16N4OS B13841909 4-(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-2-piperazinone](/img/structure/B13841909.png)
4-(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-2-piperazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)-2-piperazinone is a heterocyclic compound that belongs to the class of thienopyrimidines These compounds are characterized by a thiophene ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)-2-piperazinone typically involves the following steps:
Chlorination: The resulting compound is then treated with phosphorus oxychloride to produce 4-chloro-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine.
Substitution: The chlorinated compound undergoes a substitution reaction with piperazine to yield 4-(5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4-yl)-2-piperazinone.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
4-(5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)-2-piperazinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the thiophene or pyrimidine rings.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups at the piperazine moiety.
Scientific Research Applications
4-(5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)-2-piperazinone has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential anticancer properties.
Antimicrobial Activity: Some derivatives of this compound have demonstrated antimicrobial activity against bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.
Antihyperlipidemic Activity: Certain derivatives have been found to reduce serum cholesterol levels, indicating potential use in treating hyperlipidemia.
Mechanism of Action
The mechanism of action of 4-(5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)-2-piperazinone involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit serine/threonine-protein kinase Chk1, which plays a role in cell cycle regulation and DNA damage response . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one : This compound is a precursor in the synthesis of 4-(5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)-2-piperazinone and shares a similar core structure .
- 4-Nitrobenzaldehyde 5,6,7,8-Tetrahydro 1benzothieno[2,3-d]pyrimidin-4-ylhydrazone : This derivative has been studied for its potential biological activities .
Uniqueness
4-(5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)-2-piperazinone is unique due to its piperazine moiety, which can enhance its pharmacological properties by improving its interaction with biological targets. This structural feature distinguishes it from other thienopyrimidine derivatives and contributes to its potential therapeutic applications.
Properties
Molecular Formula |
C14H16N4OS |
|---|---|
Molecular Weight |
288.37 g/mol |
IUPAC Name |
4-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)piperazin-2-one |
InChI |
InChI=1S/C14H16N4OS/c19-11-7-18(6-5-15-11)13-12-9-3-1-2-4-10(9)20-14(12)17-8-16-13/h8H,1-7H2,(H,15,19) |
InChI Key |
MMAPEOPHXKVIRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N=CN=C3S2)N4CCNC(=O)C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-chloro-6-methylphenyl)-2-[[2-methyl-6-(2-piperazin-1-ylethoxy)pyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide](/img/structure/B13841828.png)

![Methyl 7-methoxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13841834.png)


![4-Bromo-1-chloro-2-[(4-iodophenyl)methyl]benzene](/img/structure/B13841848.png)
![(S)-4-(cyclopropylethynyl)-6-iodo-4-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13841849.png)


![3-[2-[4-[Bis(2-hydroxyethyl)amino]phenyl]-1-[(3,4-dichlorophenyl)methyl]benzimidazol-5-yl]-3-[(3,4-dichlorophenyl)methylamino]propanamide](/img/structure/B13841862.png)
![(3S,3'S)-3,3'-((((4,4'-Dichloro-[1,1'-biphenyl]-3,3'-diyl)bis(methylene))bis(4,1-phenylene))bis(oxy))bis(tetrahydrofuran)](/img/structure/B13841872.png)


